molecular formula C25H32N4O B6092066 2-{1-(3-phenylpropyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

2-{1-(3-phenylpropyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

Katalognummer: B6092066
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: GWBFSEDNPRJLFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{1-(3-phenylpropyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as P3P and is a derivative of the antipsychotic drug, haloperidol. P3P has been shown to have unique properties that make it a promising candidate for the treatment of various neurological disorders.

Wirkmechanismus

P3P acts as a dopamine receptor antagonist, specifically targeting D2 receptors. By blocking the activity of these receptors, P3P can reduce the levels of dopamine in certain areas of the brain, leading to a decrease in symptoms associated with neurological disorders.
Biochemical and Physiological Effects
Studies have shown that P3P can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. P3P has also been shown to have anxiolytic and sedative effects, which may be beneficial in the treatment of certain neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using P3P in lab experiments is its high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using P3P is that it may not accurately reflect the complex nature of these disorders, which involve multiple neurotransmitter systems and brain regions.

Zukünftige Richtungen

There are several future directions for research on P3P. One area of interest is the development of more selective dopamine receptor antagonists that can target specific subtypes of dopamine receptors. Another area of interest is the investigation of P3P's potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of P3P and its potential side effects.

Synthesemethoden

The synthesis of P3P involves a multi-step process that begins with the reaction of 3-phenylpropyl bromide with 3-phenyl-1H-pyrazole in the presence of potassium carbonate. The resulting product is then reacted with 2-(4-chlorobutyryl)piperazine to yield P3P. The final product is purified using column chromatography to obtain a high purity compound.

Wissenschaftliche Forschungsanwendungen

P3P has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, bipolar disorder, and Parkinson's disease. Studies have shown that P3P has a high affinity for dopamine receptors, which are implicated in the pathophysiology of these disorders. P3P has also been shown to have a unique pharmacological profile that may lead to fewer side effects compared to other antipsychotic drugs.

Eigenschaften

IUPAC Name

2-[1-(3-phenylpropyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O/c30-17-13-24-20-28(15-16-29(24)14-7-10-21-8-3-1-4-9-21)19-23-18-26-27-25(23)22-11-5-2-6-12-22/h1-6,8-9,11-12,18,24,30H,7,10,13-17,19-20H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBFSEDNPRJLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=C(NN=C2)C3=CC=CC=C3)CCO)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.